molecular formula C16H13F5N2O3S B2771464 5-(Furan-2-yl)-N-[2-[4-(pentafluoro-lambda6-sulfanyl)phenyl]ethyl]-1,2-oxazole-3-carboxamide CAS No. 2344681-56-5

5-(Furan-2-yl)-N-[2-[4-(pentafluoro-lambda6-sulfanyl)phenyl]ethyl]-1,2-oxazole-3-carboxamide

Cat. No. B2771464
CAS RN: 2344681-56-5
M. Wt: 408.34
InChI Key: UINGZGMHRNZWHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Furan-2-yl)-N-[2-[4-(pentafluoro-lambda6-sulfanyl)phenyl]ethyl]-1,2-oxazole-3-carboxamide is a useful research compound. Its molecular formula is C16H13F5N2O3S and its molecular weight is 408.34. The purity is usually 95%.
BenchChem offers high-quality 5-(Furan-2-yl)-N-[2-[4-(pentafluoro-lambda6-sulfanyl)phenyl]ethyl]-1,2-oxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Furan-2-yl)-N-[2-[4-(pentafluoro-lambda6-sulfanyl)phenyl]ethyl]-1,2-oxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The compound is at the forefront of chemical research due to its unique structural and electronic properties. The research into furan derivatives, such as the synthesis of novel pentafluorosulfanylfurans through retro-Diels-Alder approaches, highlights the ongoing interest in exploring the reactivity and stability of these compounds under various conditions. This research provides foundational knowledge for the development of more complex molecules for diverse applications (Dolbier et al., 2006).

Biological Activity

The structure of 5-(Furan-2-yl)-N-[2-[4-(pentafluoro-lambda6-sulfanyl)phenyl]ethyl]-1,2-oxazole-3-carboxamide suggests potential for biological activity, akin to other furan derivatives. Research on similar furan compounds has revealed significant antibacterial, antiurease, and antioxidant activities. Such studies provide a template for evaluating the biological activities of newly synthesized furan compounds, potentially leading to novel therapeutic agents (Sokmen et al., 2014).

Drug Design and Pharmacological Applications

The intricate molecular structure of furan derivatives opens avenues for drug design, particularly in targeting specific biological pathways or receptors. The design and synthesis of novel derivatives aiming at specific therapeutic targets, exemplified by research on isoxazoline derivatives as antidepressant and anti-anxiety agents, illustrate the potential of furan derivatives in drug discovery. Such compounds, including those related to 5-(Furan-2-yl)-N-[2-[4-(pentafluoro-lambda6-sulfanyl)phenyl]ethyl]-1,2-oxazole-3-carboxamide, could be pivotal in developing new treatments for neuropsychiatric disorders (Kumar et al., 2013).

Neuroinflammation and Imaging Applications

The specificity of certain furan derivatives for biological markers, such as the macrophage colony-stimulating factor 1 receptor (CSF1R) in microglia, underscores the utility of these compounds in biomedical imaging. This application is crucial for understanding the pathophysiology of neuroinflammatory diseases and monitoring therapeutic interventions in real-time. The development of PET radiotracers based on furan derivatives for imaging reactive microglia and disease-associated microglia offers a noninvasive tool for studying neuroinflammation in vivo (Horti et al., 2019).

properties

IUPAC Name

5-(furan-2-yl)-N-[2-[4-(pentafluoro-λ6-sulfanyl)phenyl]ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F5N2O3S/c17-27(18,19,20,21)12-5-3-11(4-6-12)7-8-22-16(24)13-10-15(26-23-13)14-2-1-9-25-14/h1-6,9-10H,7-8H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINGZGMHRNZWHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)C(=O)NCCC3=CC=C(C=C3)S(F)(F)(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F5N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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